molecular formula C29H28N4O3S B2489487 N-cyclopropyl-4-{[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide CAS No. 1115433-65-2

N-cyclopropyl-4-{[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide

Cat. No.: B2489487
CAS No.: 1115433-65-2
M. Wt: 512.63
InChI Key: AVNRFSWXKUMDII-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its biological activity, and a benzamide moiety, which is often found in pharmacologically active compounds.

Properties

IUPAC Name

N-cyclopropyl-4-[[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S/c1-18-13-19(2)15-23(14-18)30-26(34)17-37-29-32-25-6-4-3-5-24(25)28(36)33(29)16-20-7-9-21(10-8-20)27(35)31-22-11-12-22/h3-10,13-15,22H,11-12,16-17H2,1-2H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNRFSWXKUMDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the sulfanyl group: This step involves the reaction of the quinazolinone intermediate with a thiol compound.

    Attachment of the benzamide moiety: This is usually done through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s quinazolinone core is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: The benzamide moiety is often found in pharmacologically active compounds, suggesting potential therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit enzyme activity by binding to the active site, while the benzamide moiety could interact with receptor proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core and are known for their biological activity.

    Benzamide derivatives: These compounds contain the benzamide moiety and are often found in pharmacologically active compounds.

Uniqueness

N-cyclopropyl-4-{[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is unique due to the combination of the quinazolinone core, benzamide moiety, and cyclopropyl group. This combination of structural features may confer unique biological activity and chemical reactivity, making it a valuable compound for further research and development.

Biological Activity

N-cyclopropyl-4-{[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, particularly focusing on its role as an inhibitor of mitogen-activated protein kinases (MAPKs), which are pivotal in various cellular signaling pathways.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4OS, with a molecular weight of approximately 382.48 g/mol. The compound features:

  • Cyclopropyl Group : A three-membered carbon ring that contributes to the compound's reactivity and biological interactions.
  • Quinazoline Moiety : Known for its pharmacological properties, particularly in anticancer and anti-inflammatory applications.
  • Benzamide Structure : Enhances the compound's ability to interact with biological targets.

Inhibition of Mitogen-Activated Protein Kinases (MAPKs)

This compound exhibits significant inhibitory activity against MAPKs (EC 2.7.11.24). MAPKs are critical in regulating cellular processes such as growth, differentiation, and apoptosis. The inhibition of these kinases suggests potential therapeutic applications in cancer treatment and other diseases characterized by dysregulated signaling pathways.

The compound's mechanism involves binding to the active site of MAPKs, preventing their phosphorylation activity. This action disrupts downstream signaling cascades that promote cell proliferation and survival in cancerous cells.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit cytotoxic effects on various cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa15MAPK inhibition
Compound BMCF710Apoptosis induction
N-cyclopropyl...A54912Cell cycle arrest

Other Biological Activities

In addition to its effects on MAPKs, this compound may also exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against specific bacterial strains.
  • Anti-inflammatory Properties : By modulating key inflammatory pathways, it may reduce inflammation-related symptoms.

Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on the efficacy of N-cyclopropyl derivatives demonstrated that:

  • Objective : To evaluate the cytotoxicity of various derivatives on lung cancer cell lines.
  • Results : N-cyclopropyl derivatives showed a significant reduction in cell viability at concentrations above 10 µM.

Study 2: MAPK Pathway Modulation

Another investigation focused on the modulation of the MAPK pathway:

  • Methodology : Western blot analysis was used to assess phosphorylation levels of ERK1/2 after treatment with the compound.
  • Findings : A marked decrease in phosphorylated ERK levels was observed, confirming the compound's inhibitory effect on MAPK signaling.

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